Key steps in the synthesis process include:
The molecular structure of propoxyphenyl isobutyl aildenafil can be elucidated through various spectroscopic techniques. The compound features a pyrazole ring similar to that found in sildenafil, with specific substitutions that differentiate it from its parent compound.
Characterization techniques such as high-resolution mass spectrometry have been employed to confirm the structure and purity of propoxyphenyl isobutyl aildenafil .
Propoxyphenyl isobutyl aildenafil can undergo various chemical reactions typical for organic compounds, including:
The specific outcomes of these reactions depend on conditions such as temperature, solvent, and the presence of catalysts .
The primary mechanism of action for propoxyphenyl isobutyl aildenafil involves the inhibition of phosphodiesterase type 5. By preventing this enzyme from degrading cGMP, the compound increases cGMP levels within smooth muscle cells in the corpus cavernosum. This leads to enhanced vasodilation and increased blood flow to erectile tissues.
The compound operates within the nitric oxide/cGMP signaling pathway, which is critical for achieving and maintaining an erection. Propoxyphenyl isobutyl aildenafil's pharmacokinetics show rapid absorption with peak serum concentrations typically reached within one hour after administration .
Relevant analyses include thermal stability tests and solubility assessments to understand better its behavior under different environmental conditions .
Propoxyphenyl isobutyl aildenafil has primarily been noted for its potential use as an adulterant in dietary supplements marketed for sexual enhancement. Its identification raises significant concerns regarding consumer safety due to the lack of regulation and quality control in such products.
While primarily recognized as an analogue of sildenafil, further research may explore its pharmacological properties and potential therapeutic applications within controlled settings. Understanding its mechanisms could lead to insights into novel treatments for erectile dysfunction or related vascular conditions .
The adulteration of health supplements with unapproved phosphodiesterase type 5 (PDE-5) inhibitor analogues represents a significant and evolving public health challenge. Since the 2003 discovery of homosildenafil—the first synthetic PDE-5 analogue identified in a beverage—regulatory agencies have documented an exponential rise in structurally modified analogues infiltrating the global supplement market [7]. By 2011, the number of distinct PDE-5 analogues detected in adulterated products reached 46, escalating to 69 unique compounds by 2016 [1] [7]. This proliferation is driven by deliberate efforts to circumvent drug regulations while maintaining pharmacological activity. The Taiwan Food and Drug Administration and Singapore Health Sciences Authority have classified propoxyphenyl isobutyl aildenafil and related compounds as "unapproved drugs" due to unknown safety profiles [1] [2]. Analytical studies reveal that 61% of dietary supplements purchased online contain PDE-5 inhibitors, with 34% harboring structurally modified analogues rather than approved active pharmaceutical ingredients [7].
Table 1: Evolution of PDE-5 Inhibitor Adulteration in Dietary Supplements
Year | Number of Unique Analogues | Notable Milestones |
---|---|---|
2003 | 1 | First analogue (homosildenafil) identified |
2011 | 46 | Systematic categorization by regulatory agencies |
2016 | 69 | Inclusion of propoxyphenyl-linked derivatives |
2019 | >80 | Emergence of isobutyl-substituted variants |
Propoxyphenyl-linked sildenafil analogues emerged prominently around 2012, representing a strategic shift in adulterant design focused on molecular diversification. These compounds feature a propoxyphenyl moiety (C₆H₅OC₃H₇) attached to the sulfonyl group of the pyrazolopyrimidine core, replacing traditional piperazine or morpholine rings [2] [3]. This structural modification coincided with increased commercial availability of key synthetic precursors like 5-(chlorosulfonyl)-2-propoxybenzoic acid—a building block patented for erectile dysfunction treatments [3]. Between 2012-2014, seven propoxyphenyl-modified analogues were identified, including propoxyphenyl thiohydroxyhomosildenafil, propoxyphenyl aildenafil, and propoxyphenyl thioaildenafil [3]. The compound propoxyphenyl isobutyl aildenafil was first isolated in 2014 from the supplement "Men Peptide IV" during routine screening by Singapore’s Health Sciences Authority, where it appeared as a minor trace component (retention time 20.6 min) alongside the major adulterant propoxyphenyl aildenafil [1] [3]. Detection challenges arose from its low concentration and structural similarity to approved PDE-5 inhibitors, necessitating advanced analytical techniques like high-resolution Orbitrap mass spectrometry for identification [1] [8].
Table 2: Propoxyphenyl-Linked Analogues Detected in Illicit Supplements
Compound Name | Molecular Formula | Molecular Weight | First Detected |
---|---|---|---|
Propoxyphenyl sildenafil | C₂₅H₃₂N₆O₄S | 500.63 g/mol | 2012 |
Propoxyphenyl thiosildenafil | C₂₅H₃₂N₆O₃S₂ | 516.69 g/mol | 2012 |
Propoxyphenyl aildenafil | C₂₄H₃₄N₆O₄S | 502.64 g/mol | 2012 |
Propoxyphenyl isobutyl aildenafil | C₂₅H₃₆N₆O₄S | 516.66 g/mol | 2014 |
Propoxyphenyl hydroxyhomosildenafil | C₂₆H₃₆N₆O₅S | 544.68 g/mol | 2013 |
The structural architecture of propoxyphenyl isobutyl aildenafil (C₂₅H₃₆N₆O₄S; monoisotopic mass 516.251875 Da) reflects deliberate chemical strategies to evade regulatory detection while preserving bioactivity [9]. Three key modifications distinguish it from conventional PDE-5 inhibitors:
Table 3: Structural Comparison with Approved PDE-5 Inhibitors
Structural Feature | Sildenafil | Propoxyphenyl Isobutyl Aildenafil | Functional Impact |
---|---|---|---|
C-5 Aryl Group | Ethoxyphenyl | Propoxyphenyl | Altered polarity & detection profiles |
N-1 Substituent | Methyl | Methyl | Maintains core inhibition |
C-3 Substituent | Propyl | Isobutyl (2-methylpropyl) | Enhanced lipophilicity |
Sulfonyl Group Attachment | N-methylpiperazine | (3R,5S)-3,5-dimethylpiperazine | Steric hindrance & metabolic evasion |
Synthetic routes to these analogues likely utilize thionation reactions (to create thiocarbonyl variants) and nucleophilic substitutions to attach the propoxyphenyl moiety to heterocyclic precursors [2]. The modifications specifically target regions of the molecule not essential for PDE-5 binding affinity but critical for regulatory identification, demonstrating sophisticated understanding of pharmaceutical analytical methodologies [1] [3].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2